molecular formula C11H16FN B7937887 [(3-Fluoro-5-methylphenyl)methyl](propyl)amine

[(3-Fluoro-5-methylphenyl)methyl](propyl)amine

Cat. No.: B7937887
M. Wt: 181.25 g/mol
InChI Key: UCFUVKNEOWSQJB-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methylphenyl)methylamine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of (3-Fluoro-5-methylphenyl)methylamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can be hydrogenated to form a cyclohexyl derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Hydroxyl or alkoxy-substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-5-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of fluorinated aromatic amines on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methylphenyl)methylamine involves its interaction with various molecular targets, such as enzymes and receptors. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The amine group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methylphenyl)methylamine
  • (3-Fluoro-5-ethylphenyl)methylamine
  • (3-Fluoro-5-methylphenyl)methylamine

Uniqueness

(3-Fluoro-5-methylphenyl)methylamine is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the propylamine moiety also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-fluoro-5-methylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-3-4-13-8-10-5-9(2)6-11(12)7-10/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFUVKNEOWSQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC(=C1)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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